2-Amino-6-ethoxy-3-methylquinoline
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Overview
Description
2-Amino-6-ethoxy-3-methylquinoline is a heterocyclic aromatic compound with the molecular formula C12H14N2O. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-ethoxy-3-methylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically requires the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. These methods offer high selectivity and can be conducted under milder conditions compared to traditional synthetic routes .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-ethoxy-3-methylquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nitrating agents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinolines, alkylated quinolines, nitroquinolines.
Scientific Research Applications
2-Amino-6-ethoxy-3-methylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-ethoxy-3-methylquinoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with DNA, leading to the disruption of cellular processes and inducing cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoquinoline
- 6-Ethoxyquinoline
- 3-Methylquinoline
Comparison
2-Amino-6-ethoxy-3-methylquinoline is unique due to the presence of both amino and ethoxy groups on the quinoline ring, which enhances its chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
948293-56-9 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-ethoxy-3-methylquinolin-2-amine |
InChI |
InChI=1S/C12H14N2O/c1-3-15-10-4-5-11-9(7-10)6-8(2)12(13)14-11/h4-7H,3H2,1-2H3,(H2,13,14) |
InChI Key |
CFXWMBFOVINAGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=C2)C)N |
Origin of Product |
United States |
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